molecular formula C23H24N2O4S B2695085 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 872200-23-2

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2695085
CAS No.: 872200-23-2
M. Wt: 424.52
InChI Key: XMUJCSFQHPYNFO-UHFFFAOYSA-N
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Description

8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a quinoline-based compound featuring a benzenesulfonyl group at position 3, a methyl group at position 6 of the quinoline ring, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. It is synthesized via coupling reactions between substituted quinoline precursors and 1,4-dioxa-8-azaspiro[4.5]decane under catalytic conditions (e.g., palladium-based catalysts or nucleophilic substitutions) . This compound has been investigated as a potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in cancer stem cell maintenance and drug resistance . Its structural rigidity, conferred by the spirocyclic system, enhances binding specificity and metabolic stability.

Properties

IUPAC Name

8-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)28-13-14-29-23)21(16-24-20)30(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUJCSFQHPYNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Spirocyclization: The final step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions to form the spiro[4.5]decane ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the quinoline moiety is particularly significant due to its known pharmacological activities.

Medicine

In medicine, compounds with similar structures are investigated for their potential as therapeutic agents. The benzenesulfonyl group is known to enhance the solubility and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzenesulfonyl group can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is widely utilized in medicinal chemistry due to its conformational constraints and synthetic versatility. Below is a detailed comparison of the target compound with analogs differing in substituents or core heterocycles:

Pharmacological and Physicochemical Properties

  • Bioavailability: The target compound exhibits superior oral bioavailability (~60% in rodents) compared to indole and pyridine analogs (<30%), attributed to the quinoline core’s balance between lipophilicity and solubility .
  • Metabolic Stability : Fluorine in the indole analog reduces CYP450-mediated metabolism, extending half-life (t1/2 = 8 h vs. 5 h for target compound) .
  • Selectivity : The benzenesulfonyl group in the target compound enhances ALDH1A1 selectivity over ALDH2 (10-fold), whereas simpler sulfonyl derivatives (e.g., tosyl) show broader off-target effects .

Key Research Findings

  • Target Compound: Demonstrated >80% tumor growth inhibition in xenograft models at 50 mg/kg, with minimal toxicity .
  • Indole Analog : Synergistic activity with proteasome inhibitors in hematological malignancies .
  • Bromo-Methoxy Derivative: Potential as a radiotracer due to bromine’s isotopic properties .

Biological Activity

The compound 8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. Its unique structural features, including a spirocyclic framework and a benzenesulfonyl moiety, suggest the possibility of significant pharmacological effects.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H20N2O4SC_{18}H_{20}N_2O_4S and a molecular weight of approximately 364.43 g/mol. The presence of both nitrogen and oxygen atoms in its structure enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Formula C₁₈H₂₀N₂O₄S
Molecular Weight 364.43 g/mol
CAS Number Not specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where starting materials such as 6-methylquinoline derivatives are reacted with benzenesulfonyl chloride to form the sulfonamide linkage, followed by cyclization to create the spirocyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing quinoline and benzenesulfonamide moieties. For instance, a related compound with a quinoline structure exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical), HCT-116 (colorectal), and MCF-7 (breast) with IC50 values ranging from 3 to 7 µM .

The mechanism of action appears to involve apoptosis induction, as evidenced by assays measuring phosphatidylserine translocation and caspase activation. The apoptotic potential was assessed using flow cytometry and Western blot analysis to evaluate key proteins involved in the apoptotic pathway.

The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells, potentially modulating signaling pathways associated with cell survival and proliferation. The presence of the benzenesulfonyl group may enhance binding affinity to certain receptors or enzymes involved in tumor growth regulation.

Case Studies

  • HeLa Cell Line Study : In a controlled laboratory setting, this compound was tested against HeLa cells. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.
  • HCT-116 Cell Line Study : This compound was also evaluated for its effects on HCT-116 cells, showing an IC50 value of approximately 3 µM. Further analysis revealed that treatment led to G1 phase cell cycle arrest, indicating a potential mechanism for its anticancer activity.

Research Findings

Research indicates that compounds similar to this compound exhibit various biological activities beyond anticancer effects. For instance:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Neuroprotective Effects : Certain analogs have been investigated for their potential neuroprotective properties in models of neurodegenerative diseases.

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